Product packaging for 3-[3-(trifluoromethyl)phenoxy]benzoic Acid(Cat. No.:CAS No. 127389-09-7)

3-[3-(trifluoromethyl)phenoxy]benzoic Acid

Cat. No.: B3046701
CAS No.: 127389-09-7
M. Wt: 282.21 g/mol
InChI Key: QQWGTGSIWXIDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[3-(Trifluoromethyl)phenoxy]benzoic Acid ( 127389-09-7) is an organic compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . This benzoic acid derivative serves as a valuable building block and chemical intermediate in research and development, particularly for the synthesis of more complex molecules . The compound features a carboxylic acid group, which allows for further functionalization through reactions such as amide bond formation or esterification, and a phenoxy group with a trifluoromethyl substituent . The trifluoromethyl group is known to impart unique properties to molecules, such as enhanced metabolic stability, lipophilicity, and bioavailability, making this intermediate a compound of interest in the design of novel bioactive molecules and materials . One of its primary researched applications is as a key precursor in the synthesis of novel pyrazole derivatives, which have shown significant promise as potent antibacterial agents in scientific studies . These derivatives have demonstrated activity against challenging antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with studies indicating their mechanism may involve the inhibition of bacterial fatty acid biosynthesis (FAB) . The synthesis of this compound has been intensified using modern microreactor technology, which offers advantages in safety, efficiency, and reduced sulfuric acid consumption compared to traditional batch methods . This product is supplied with a typical purity of 85.0% to 99.8% and is intended for research purposes in laboratory settings only . It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or animal use. Keep the product in a dry and cool condition .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F3O3 B3046701 3-[3-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 127389-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-2-6-12(8-10)20-11-5-1-3-9(7-11)13(18)19/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWGTGSIWXIDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427934
Record name 3-[3-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127389-09-7
Record name 3-[3-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenoxy]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 3 Trifluoromethyl Phenoxy Benzoic Acid

Convergent and Divergent Synthetic Pathways

Convergent synthesis involves the separate preparation of key fragments of the molecule, which are then joined together in the final steps. For 3-[3-(trifluoromethyl)phenoxy]benzoic acid, this typically means coupling a derivative of 3-hydroxybenzoic acid with a derivative of 3-(trifluoromethyl)halobenzene. Divergent pathways, conversely, would start from a common intermediate that is then modified to create a library of related structures, though this is less common for the synthesis of a single target compound.

The Ullmann condensation is a classic and widely utilized method for the synthesis of diaryl ethers. rsc.orgorganic-chemistry.org It traditionally involves the copper-promoted reaction between an aryl halide and a phenol (B47542). rsc.org The synthesis of this compound via this route would typically involve the coupling of a 3-halobenzoic acid derivative with 3-(trifluoromethyl)phenol (B45071), or alternatively, 3-hydroxybenzoic acid with a 3-halobenzotrifluoride, in the presence of a base and a copper catalyst.

The classical Ullmann reaction often required harsh conditions, such as high temperatures (frequently above 200°C) and stoichiometric amounts of copper. nih.govwikipedia.orgacs.org However, significant advancements have led to the development of milder, more efficient catalytic versions. These modern Ullmann-type reactions can proceed at lower temperatures and with catalytic amounts of copper, largely due to the introduction of accelerating ligands. beilstein-journals.org

The general reaction scheme is as follows:

Ar-X + Ar'-OH --(Cu catalyst, Base, Ligand)--> Ar-O-Ar'

For the target molecule, the reactants could be:

Route A: 3-Iodobenzoic acid and 3-(trifluoromethyl)phenol

Route B: 3-Hydroxybenzoic acid and 3-bromobenzotrifluoride

The choice of reactants is often dictated by the availability and reactivity of the starting materials. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming the diaryl ether linkage. wikipedia.org This reaction mechanism involves the attack of a nucleophile (in this case, a phenoxide) on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide). wikipedia.orgnih.gov

For the synthesis of this compound, the trifluoromethyl (-CF3) group is a moderate electron-withdrawing group. However, for an efficient SNAr reaction, the aromatic ring bearing the leaving group often requires stronger activation. For example, a synthetic route could involve a precursor like 2,4-dinitro-1-halobenzene reacting with a substituted phenoxide.

A plausible SNAr strategy for a related structure could involve reacting the potassium salt of 3-hydroxybenzoic acid with an aryl halide that is highly electron-deficient. The presence of the -CF3 group on the phenoxy ring does not directly activate the benzoic acid ring for nucleophilic attack, nor does the carboxylic acid group strongly activate the other ring. Therefore, standard SNAr is often less direct for this specific substitution pattern compared to the Ullmann coupling unless additional activating groups are present on one of the rings, which are then subsequently removed or transformed.

The general mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the reaction's success and is enhanced by the presence of EWGs. scienceforecastoa.com

Functional group interconversion (FGI) is a powerful strategy that allows for the formation of the target molecule from a more easily synthesized precursor. ub.edu In this context, the diaryl ether linkage is formed first, and then a functional group on one of the rings is converted into the desired carboxylic acid.

Potential FGI routes include:

Oxidation of an Alkyl Group: One could synthesize 3-methyl-1-[3-(trifluoromethyl)phenoxy]benzene via an Ullmann coupling between 3-bromotoluene and 3-(trifluoromethyl)phenol. The methyl group can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid.

Hydrolysis of a Nitrile: The synthesis could start with the coupling of 3-bromobenzonitrile and 3-(trifluoromethyl)phenol. The resulting diaryl ether containing a nitrile group can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Carbonation of an Organometallic Intermediate: A diaryl ether bearing a halogen (e.g., 3-bromo-1-[3-(trifluoromethyl)phenoxy]benzene) could be converted into an organolithium or Grignard reagent. Subsequent reaction with carbon dioxide (CO2) followed by acidic workup would install the carboxylic acid group. chemicalbook.com

These FGI approaches provide flexibility, allowing chemists to bypass potential issues with functional group compatibility during the crucial C-O bond-forming step. For instance, the acidic proton of the carboxylic acid group can interfere with certain catalytic cycles or require protection, a complication that FGI can circumvent.

Optimization of Reaction Conditions and Process Parameters

The efficiency of diaryl ether synthesis is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, base, and temperature.

The transition from stoichiometric copper to catalytic systems has been a major focus of research in Ullmann-type reactions. rsc.org Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) chloride (CuCl), are common catalysts. researchgate.netjsynthchem.com The effectiveness of these catalysts is dramatically enhanced by the use of ligands, which are thought to stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. beilstein-journals.org

A variety of ligands have been shown to be effective, including:

N-chelating ligands: N,N-dimethylglycine and other amino acids have proven to be simple, inexpensive, and effective ligands for promoting Ullmann diaryl ether synthesis at lower temperatures (e.g., 90°C). researchgate.net

Phenanthrolines and Bipyridines: These bidentate nitrogen ligands are also commonly employed.

Phosphine (B1218219) ligands: While more commonly associated with palladium catalysis, certain phosphine ligands have been explored in copper-catalyzed systems. researchgate.net

The choice of ligand can be substrate-dependent, and screening is often necessary to identify the optimal system. beilstein-journals.org Palladium-based catalysts, well-known from Buchwald-Hartwig amination chemistry, have also been adapted for C-O bond formation and can be highly effective, often operating under even milder conditions than copper-based systems. arkat-usa.org

Table 1: Comparison of Catalytic Systems for Ullmann-Type Diaryl Ether Synthesis

CatalystLigandTypical TemperatureKey AdvantagesReference
CuI (5-10 mol%)N,N-Dimethylglycine80-110 °CInexpensive, effective for electron-rich substrates beilstein-journals.orgresearchgate.net
CuCl (5 mol%)TMHD (2,2,6,6-Tetramethylheptane-3,5-dione)110-140 °CAccelerates reaction rates jsynthchem.com
CuIPPh3 (5 mol%)Triphenylphosphine (B44618) (as part of complex)120-140 °CEffective in non-polar solvents arkat-usa.org
Pd(OAc)2cataCXium® P (2-Phosphino-substituted N-arylpyrroles)100-120 °CHigh turnover numbers, effective for aryl chlorides researchgate.net

The solvent plays a critical role in Ullmann-type couplings, influencing the solubility of the reactants, catalyst, and base, and ultimately affecting the reaction rate and yield. jsynthchem.com

Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are frequently used. rsc.org They are effective at dissolving the ionic intermediates and salts present in the reaction mixture. Studies have shown that switching from water to polar solvents like DMF or DMSO can significantly increase reaction yields. jsynthchem.com

Non-Polar Solvents: In some systems, non-polar solvents like toluene or xylene are preferred. arkat-usa.org Reactions in these solvents can be advantageous for product isolation and may be more suitable for certain catalyst systems, such as CuIPPh3. arkat-usa.org Higher reaction temperatures can be achieved in xylenes (b.p. ~140°C), which can improve yields for less reactive substrates. arkat-usa.org

Phase-Transfer Catalysis: In heterogeneous mixtures, phase-transfer catalysts (PTCs) like crown ethers can be employed. For instance, in the synthesis of a related compound, a crown-ether catalyst was used in a dimethylsulfoxide/toluene mixed solvent system to promote the reaction by facilitating the transfer of the phenoxide salt into the organic phase. google.com

The selection of the optimal solvent often involves balancing solubility, reaction temperature requirements, and ease of downstream processing.

Table 2: Effect of Solvent on the Yield of a Model Ullmann Coupling Reaction (4-bromotoluene with 4-methoxyphenol)

SolventTemperature (°C)Yield (%)Reference
Toluene11058.3 arkat-usa.org
o-Xylene14067.9 arkat-usa.org
NMP (N-Methyl-2-pyrrolidone)1400 arkat-usa.org
DMF (N,N-Dimethylformamide)120High (General Observation) rsc.orgjsynthchem.com
Acetonitrile80Efficient (with specific catalyst system) beilstein-journals.org

Temperature and Pressure Regimes for Enhanced Yields and Selectivity

Control of temperature and pressure is paramount in the synthesis of diaryl ethers like this compound to maximize product yield and minimize the formation of byproducts. The key etherification step, often an Ullmann-type coupling reaction, is particularly sensitive to these parameters.

Traditionally, Ullmann condensations require high temperatures, often exceeding 210°C, to proceed at a reasonable rate. wikipedia.org Such harsh conditions can lead to thermal degradation of reactants and products, resulting in lower yields and the formation of tarry masses. crdeepjournal.org Modern iterations of this reaction, however, can be carried out under significantly milder conditions. The coupling reaction for similar structures can be conducted at temperatures ranging from approximately 80°C to 200°C, with a preferred range of 140°C to 180°C to achieve substantial completion within 1 to 10 hours. googleapis.com

In subsequent or preceding steps, such as the oxidation of a methyl group to a carboxylic acid, temperature and pressure also play a critical role. For instance, the oxidation of a related toluene derivative to a benzoic acid can be performed at 130°C under an oxygen pressure of 4-5 pounds per square inch gauge (psig). googleapis.com Similarly, hydrolysis reactions to form the final acid from a precursor can be conducted in a broad temperature range of 100°C to 240°C. google.com The selection of the optimal temperature within this range depends on the specific substrate, catalyst, and solvent system employed.

Reaction StepTemperature RangePressure RangeNotes
Ullmann Ether Synthesis140°C - 180°CAtmosphericPreferred range for efficient coupling. googleapis.com
Oxidation (Toluene to Benzoic Acid)~130°C4-5 psig (O₂)Example for a related transformation. googleapis.com
Hydrolysis (to Benzoic Acid)120°C - 150°CAtmosphericPreferred range for hydrolysis of precursors. google.com

Advanced Synthetic Techniques

To overcome the limitations of classical synthetic methods, advanced techniques such as phase transfer catalysis and continuous flow synthesis are being increasingly employed. These methods offer significant advantages in terms of reaction efficiency, safety, and scalability.

Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. In the synthesis of this compound, the etherification step involves the reaction of a phenoxide salt (often in an aqueous or solid phase) with an aryl halide (in an organic phase). A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the phenoxide anion from its phase to the organic phase where it can react with the aryl halide.

The application of PTC offers several benefits:

Increased Reaction Rates: By bringing the reacting species together in a single phase, PTC significantly accelerates the reaction.

Milder Reaction Conditions: The need for high temperatures and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide can often be reduced. wikipedia.org

Improved Yields and Purity: PTC can minimize side reactions, leading to higher yields and cleaner product profiles. crdeepjournal.org

Elimination of Hazardous Reagents: It allows for the use of aqueous sodium hydroxide or potassium carbonate instead of more hazardous and moisture-sensitive bases like sodium hydride. crdeepjournal.org

In diaryl ether synthesis, catalysts such as tetrabutylammonium bromide (TBAB) have been used effectively in conjunction with a base like cesium carbonate to achieve high yields. researchgate.net

Continuous Flow Synthesis Methodologies

Continuous flow synthesis, where reagents are continuously pumped through a reactor, is emerging as a superior alternative to traditional batch processing for many chemical transformations. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and safety.

For reactions that are highly exothermic, such as nitration, continuous flow systems offer significant safety advantages by minimizing the reaction volume at any given time. researchgate.net A study on the continuous flow nitration of a structurally similar compound, 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, highlights the benefits of this approach. researchgate.netsoton.ac.uk

Microreactor technology (MRT) utilizes reactors with channels of sub-millimeter dimensions, which provides an exceptionally high surface-area-to-volume ratio. researchgate.net This characteristic leads to extremely efficient heat and mass transfer, allowing for precise temperature control and rapid mixing of reagents. beilstein-journals.orgrsc.org

The benefits of using microreactors for process intensification include:

Enhanced Safety: The small internal volume of microreactors significantly reduces the risk associated with handling hazardous reagents or performing highly exothermic reactions. beilstein-journals.org

Improved Yields and Selectivity: Precise control over reaction conditions minimizes the formation of byproducts, leading to cleaner reactions and higher selectivity. beilstein-journals.org

Rapid Process Optimization: The small scale and automated nature of flow systems allow for rapid screening of various reaction conditions to identify the optimal parameters. researchgate.netwiley.com

Scalability: Scaling up production is achieved by operating multiple microreactors in parallel ("numbering-up") rather than increasing the size of the reactor, which avoids the challenges often associated with traditional scale-up. researchgate.net

In the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid using droplet-based microreactors, researchers were able to systematically optimize operating parameters to achieve high conversion and selectivity. researchgate.netsoton.ac.uk

Optimized Conditions for Continuous Flow Nitration of a Related Substrate researchgate.netsoton.ac.uk

Parameter Optimized Value Result
Temperature 308 K (35°C) Conversion: 83.03%
M-ratio (HNO₃ to Substrate) 1.6 Selectivity: 79.52%
N/S ratio (HNO₃ to H₂SO₄) 0.57

These findings demonstrate the potential of microreactor technology to significantly improve the synthesis of intermediates required for producing this compound.

Green Chemistry Principles in Synthesis

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comwordpress.comjetir.org

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Traditional methods like the stoichiometric Ullmann reaction, which uses a large excess of copper metal, suffer from poor atom economy as they generate significant amounts of inorganic waste (copper halides). acs.org

Modern synthetic strategies focus on improving atom economy through the use of catalysis. Catalytic cycles, by definition, use a small amount of a substance to transform a large amount of reactant, generating minimal waste from the catalyst itself. The development of soluble copper catalysts, often used in conjunction with ligands, has transformed the Ullmann ether synthesis into a more atom-economical process. wikipedia.org

Minimization of Chemical Waste and By-product Formation

The synthesis of this compound, a diaryl ether, traditionally relies on methods like the Ullmann condensation. While effective, these classic approaches often present challenges in terms of chemical waste generation and by-product formation. Modern synthetic strategies are increasingly focused on the principles of green chemistry to address these issues, aiming for higher atom economy, reduced solvent usage, and the avoidance of hazardous reagents.

Key areas of focus for minimizing waste in the synthesis of this compound include the optimization of reaction conditions, the use of catalytic systems, and the exploration of alternative energy sources to drive the reaction. These approaches not only contribute to a more environmentally benign process but can also lead to improved yields and purity of the final product.

One significant avenue for waste reduction is the move away from stoichiometric amounts of copper reagents, which are common in traditional Ullmann reactions, towards catalytic systems. The use of copper catalysts, in conjunction with suitable ligands, can significantly lower the amount of metal waste generated. Furthermore, the development of metal-free synthesis routes represents a major advancement in the sustainable production of diaryl ethers.

The choice of solvent is another critical factor in the environmental impact of the synthesis. Efforts are being made to replace high-boiling, toxic solvents with greener alternatives or to develop solvent-free reaction conditions. These modifications can simplify purification processes and reduce the volume of volatile organic compounds (VOCs) released.

Detailed Research Findings

Recent research into the synthesis of diaryl ethers has highlighted several methodologies that contribute to the minimization of chemical waste and by-products. While specific studies focusing solely on this compound are limited, the principles derived from the synthesis of analogous compounds are directly applicable.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for enhancing the efficiency and environmental profile of nucleophilic aromatic substitution reactions, including the synthesis of diaryl ethers. phasetransfer.comresearchgate.net PTC can facilitate the reaction between the phenoxide and the aryl halide in a biphasic system, often leading to higher yields, reduced reaction times, and the ability to use less hazardous and more economical bases. phasetransfer.com The catalyst, typically a quaternary ammonium or phosphonium salt, enhances the reactivity of the nucleophile in the organic phase, thereby minimizing the need for harsh reaction conditions and excess reagents that contribute to waste. crdeepjournal.org

The use of microwave irradiation as an alternative energy source has also shown promise in accelerating organic reactions, often leading to cleaner products and reduced by-product formation. rasayanjournal.co.in Microwave-assisted synthesis can significantly shorten reaction times compared to conventional heating, which can minimize the potential for side reactions and decomposition of reactants and products. nih.gov This can be particularly beneficial in the synthesis of this compound, where prolonged reaction times at high temperatures in traditional methods can lead to undesirable impurities.

The table below illustrates a comparative overview of a traditional versus a greener synthetic approach for diaryl ethers, which can be extrapolated to the synthesis of this compound.

ParameterTraditional Ullmann SynthesisGreener Synthetic Approach (e.g., with Phase-Transfer Catalysis)
CatalystStoichiometric copper powder or copper saltsCatalytic amount of a copper complex or a phase-transfer catalyst
SolventHigh-boiling polar aprotic solvents (e.g., DMF, DMSO)Greener solvents (e.g., toluene, or solvent-free conditions) chemijournal.com
BaseStrong, often hazardous bases (e.g., sodium hydride)Milder, less hazardous bases (e.g., potassium carbonate)
By-productsSignificant amounts of copper waste, potential for homocoupling and other side reactionsReduced metal waste, higher selectivity leading to fewer organic by-products
Energy ConsumptionProlonged heating at high temperaturesLower reaction temperatures and shorter reaction times, potentially with microwave assistance oiccpress.com

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable, with a significant reduction in the generation of chemical waste and unwanted by-products.

Chemical Reactivity and Derivatization of 3 3 Trifluoromethyl Phenoxy Benzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlibretexts.org In 3-[3-(trifluoromethyl)phenoxy]benzoic acid, two distinct aromatic rings are available for substitution. The reactivity and regioselectivity of EAS reactions are governed by the directing effects of the existing substituents on each ring.

Benzoic Acid Ring : This ring is substituted with a carboxylic acid group (-COOH) and a phenoxy group (-OAr). The -COOH group is a meta-director and a strong deactivator due to its electron-withdrawing nature. Conversely, the phenoxy group is an ortho-, para-director and an activator. The positions ortho and para to the phenoxy group (positions 2, 4, and 6) are activated, while the position meta to the carboxylic acid group (position 5) is the least deactivated by the carboxyl function. The interplay of these competing effects determines the ultimate position of substitution.

Phenoxy Ring : This ring contains a strongly deactivating, meta-directing trifluoromethyl group (-CF3) and an activating, ortho-, para-directing ether linkage (-OAr). The ether linkage directs incoming electrophiles to the positions ortho and para to it. However, the potent electron-withdrawing effect of the -CF3 group significantly reduces the nucleophilicity of this ring, making it less susceptible to electrophilic attack compared to the benzoic acid ring.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (–NO2) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. minia.edu.eg This functional group can then be converted into other functionalities, such as an amino group.

While specific kinetic studies on the nitration of this compound are not extensively detailed in the available literature, research on structurally similar compounds provides significant insight. For instance, a detailed kinetic study has been performed on the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using microreactor technology. soton.ac.ukresearchgate.net This study highlights the technical challenges of aromatic nitration, such as its highly exothermic and often heterogeneous nature. researchgate.net

In the study of the chlorinated analogue, researchers optimized key operating parameters to maximize conversion and selectivity. soton.ac.ukresearchgate.net The findings indicated that reaction temperature, residence time, and the molar ratios of the acid mixture were critical variables. Pseudo-homogeneous kinetics models were developed that supported a second-order reaction assumption, and the calculated results showed good agreement with experimental data. researchgate.net The addition of acetic anhydride (B1165640) was found to improve the solubility of the starting material and absorb the water produced during the reaction, which increased conversion but also led to more by-products. soton.ac.ukresearchgate.net

Table 1: Optimized Conditions for the Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic Acid soton.ac.ukresearchgate.net
ParameterOptimized ValueResult
Temperature308 K (35°C)Conversion: 83.03% Selectivity: 79.52%
M-ratio (HNO₃ to Substrate)1.6
N/S ratio (HNO₃ to H₂SO₄)0.57
Residence Time220 seconds

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities.

Amidation, the formation of an amide bond, is a crucial transformation. Amides are prevalent in pharmaceuticals and agrochemicals. nih.gov The direct reaction between a carboxylic acid and an amine is typically unfavorable due to acid-base chemistry forming a stable salt. sciepub.com Therefore, the carboxylic acid must first be "activated." Common methods include conversion to an acyl chloride or the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net

Recent advancements have focused on more direct, catalytic methods. For instance, boric acid has been used as a catalyst to facilitate the direct amidation of benzoic acids with amines under reflux conditions, with water being removed to drive the reaction to completion. sciepub.com Another modern approach involves the iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides, which offers high efficiency and compatibility with various functional groups. ibs.re.kr

For this compound, these methods can be employed to synthesize a diverse library of amides by reacting it with various primary or secondary amines.

Table 2: Potential Amidation Reactions
Amine ReactantCoupling Method/ReagentProduct Type
Primary/Secondary Alkyl or Aryl AmineDCC/N-HydroxysuccinimideN-substituted amide researchgate.net
BenzylamineBoric Acid (catalytic)N-benzyl amide sciepub.com
Sulfonyl AzideIridium CatalystN-sulfonylated aniline (B41778) (after decarboxylation) ibs.re.kr

Esterification involves the conversion of the carboxylic acid group to an ester. Esters are valuable as final products and as intermediates in synthesis. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with an excess of the alcohol to shift the equilibrium toward the product. libretexts.org

Alternative methods have been developed to overcome the limitations of Fischer esterification. The Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), is a highly effective method for esterifying benzoic acids with phenols under mild conditions, producing phenyl esters in good yields. researchgate.net For simpler alcohols, solid acid catalysts, such as orthophosphoric acid-modified Montmorillonite K10 clay, offer a greener, solvent-free alternative that works well for benzoic acids with both electron-donating and electron-withdrawing groups. ijstr.org Furthermore, aromatic carboxylic anhydrides like 3,5-bis(trifluoromethyl)benzoic anhydride (BTFBA) can serve as powerful dehydrating reagents to promote esterification between free carboxylic acids and alcohols. tcichemicals.com

Reactions Involving the Phenoxy Linkage

The diaryl ether linkage (C-O-C) in this compound is chemically robust and generally resistant to cleavage. This stability is a key feature of the diphenyl ether scaffold. hmdb.ca Cleavage of such bonds typically requires harsh reaction conditions. Strong protic acids like hydrobromic acid (HBr) at high temperatures or potent Lewis acids can facilitate the scission of the ether bond. However, these conditions are often not selective and can lead to the degradation of other functional groups within the molecule. Due to the presence of the sensitive carboxylic acid and trifluoromethyl groups, selective cleavage of the phenoxy linkage in this specific molecule would be a significant synthetic challenge.

Derivatization for Novel Chemical Entities

The functional handles present in this compound make it a valuable scaffold for creating novel chemical entities. The reactions described—electrophilic substitution, amidation, and esterification—are primary pathways for its derivatization.

By introducing substituents like nitro groups onto the aromatic rings, chemists can access new substitution patterns and further functionalize the molecule, for example, by reducing the nitro group to an amine. The synthesis of various amides and esters from the carboxylic acid moiety allows for the systematic modification of the molecule's steric and electronic properties. researchgate.net This strategy is fundamental in medicinal chemistry and agrochemistry for exploring structure-activity relationships (SAR). jelsciences.com For example, derivatives of (trifluoromethyl)-phenoxy-benzoic acid have been patented for use as fungicides, demonstrating the utility of this scaffold in developing new agrochemicals. google.com The introduction of the trifluoromethyl group itself is a common strategy in drug design to enhance properties like metabolic stability and lipophilicity. jelsciences.combeilstein-journals.org The synthesis of novel derivatives from this core structure continues to be an active area of research for discovering compounds with unique biological activities. nih.gov

Synthesis of Heterocyclic Derivatives

The carboxylic acid functionality of this compound is a versatile handle for the construction of various heterocyclic rings. Common strategies involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, which can then undergo cyclization reactions with appropriate binucleophilic reagents. Two important classes of heterocycles that can be synthesized from this precursor are 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazole (B1194373) Derivatives:

The synthesis of 1,3,4-oxadiazoles from this compound typically proceeds through a multi-step sequence. The initial step involves the conversion of the carboxylic acid to its corresponding hydrazide, 3-[3-(trifluoromethyl)phenoxy]benzohydrazide. This is commonly achieved by first converting the carboxylic acid to its methyl or ethyl ester via Fischer esterification, followed by reaction with hydrazine (B178648) hydrate. nih.gov

Once the hydrazide is obtained, it can be cyclized to form the 1,3,4-oxadiazole ring through various methods. A common approach is the reaction of the hydrazide with a one-carbon synthon, such as carbon disulfide, in the presence of a base. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes dehydrosulfurization to yield the corresponding 1,3,4-oxadiazole-2-thiol (B52307) derivative.

Alternatively, the hydrazide can be reacted with an acyl chloride or a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Another efficient method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a 2-amino-1,3,4-oxadiazole using reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com

General Synthetic Pathway to 1,3,4-Oxadiazole Derivatives
Synthesis of 1,3,4-OxadiazolesThis image illustrates the general reaction scheme for the synthesis of 1,3,4-oxadiazoles from a benzoic acid precursor.

1,2,4-Triazole (B32235) Derivatives:

The synthesis of 1,2,4-triazoles from this compound also often utilizes the corresponding hydrazide as a key intermediate. The hydrazide can be reacted with various reagents to construct the triazole ring. For instance, reaction of the hydrazide with an isothiocyanate followed by cyclization of the resulting thiosemicarbazide in the presence of a base can lead to the formation of 1,2,4-triazole-3-thiol derivatives. researchgate.net

Another approach involves the condensation of the hydrazide with a suitable one-carbon source, such as formic acid or orthoesters, to form an intermediate that can be cyclized to the 1,2,4-triazole ring. Additionally, the reaction of the hydrazide with nitriles in the presence of a catalyst can also yield 1,2,4-triazole derivatives.

General Synthetic Pathway to 1,2,4-Triazole Derivatives
Synthesis of 1,2,4-TriazolesThis image illustrates a general reaction scheme for the synthesis of 1,2,4-triazoles from a benzoic acid precursor.

Functionalized Aryl Ether Architectures

The carboxylic acid group of this compound provides a convenient point for the elaboration of functionalized aryl ether architectures, primarily through the formation of amide and ester linkages. These reactions extend the molecular framework and allow for the introduction of diverse functionalities.

Amide Bond Formation:

The most common method for creating functionalized aryl ether architectures from this compound is through the formation of amide bonds. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 3-[3-(trifluoromethyl)phenoxy]benzoyl chloride is a highly reactive intermediate that readily reacts with a wide range of primary and secondary amines to form the corresponding amides.

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These methods offer milder reaction conditions and are suitable for a broader range of substrates.

A particularly powerful method for the synthesis of N-aryl amides is the Ullmann condensation. This copper-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amide. chemmethod.commdpi.com While not a direct derivatization of the carboxylic acid itself, this reaction can be used to synthesize precursors to this compound or to further functionalize derivatives.

Amine ReactantCoupling MethodResulting Amide Derivative
AnilineAcid Chloride MethodN-phenyl-3-[3-(trifluoromethyl)phenoxy]benzamide
BenzylamineDCC/HOBt CouplingN-benzyl-3-[3-(trifluoromethyl)phenoxy]benzamide
PiperidineAcid Chloride Method(Piperidin-1-yl)(3-[3-(trifluoromethyl)phenoxy]phenyl)methanone

Ester Bond Formation:

Similar to amide formation, ester derivatives of this compound can be readily synthesized. The classic Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a straightforward method for preparing simple alkyl esters. iajpr.com

For more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to its acid chloride, which then reacts rapidly with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to afford the desired ester. Alternatively, esterification can be achieved under milder conditions using coupling reagents similar to those used in amide synthesis.

The use of aromatic carboxylic anhydrides, such as 4-trifluoromethylbenzoic anhydride (TFBA), in the presence of a Lewis acid catalyst, provides a powerful protocol for the formation of ester bonds. tcichemicals.com This method is particularly effective for the esterification of a wide range of alcohols.

Alcohol ReactantEsterification MethodResulting Ester Derivative
MethanolFischer EsterificationMethyl 3-[3-(trifluoromethyl)phenoxy]benzoate
EthanolAcid Chloride MethodEthyl 3-[3-(trifluoromethyl)phenoxy]benzoate
Phenol (B47542)DCC CouplingPhenyl 3-[3-(trifluoromethyl)phenoxy]benzoate

Advanced Spectroscopic and Structural Characterization of 3 3 Trifluoromethyl Phenoxy Benzoic Acid

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules within the crystal lattice of 3-[3-(trifluoromethyl)phenoxy]benzoic acid is determined through solid-state structural elucidation methods.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic and molecular structure of a crystalline solid. While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched resources, analysis of closely related structures, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, provides a framework for understanding the likely structural characteristics. For the chloro-analogue, the asymmetric unit was found to contain two independent molecules, indicating potential for conformational polymorphism in similar compounds.

A hallmark of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers. In these arrangements, the carboxyl groups of two molecules interact through strong O—H···O hydrogen bonds, creating a cyclic motif. This dimerization is a predominant feature in the crystal structures of benzoic acid derivatives and is anticipated to be a key interaction in the crystal packing of this compound.

Solution-State Spectroscopic Characterization

Spectroscopic techniques are employed to understand the structure and environment of the molecule in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, were not found in the reviewed scientific literature. Such data would be crucial for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms in the molecule's aromatic rings and carboxylic acid group.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Analysis

Specific experimental ¹⁹F NMR data for the trifluoromethyl (-CF₃) group of this compound is not available in the surveyed literature. This technique would be essential for confirming the presence and electronic environment of the fluorine atoms, typically showing a singlet for the -CF₃ group at a characteristic chemical shift.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed experimental FT-IR spectrum, which would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the aromatic C-H and C=C vibrations, the C-O-C ether linkage, and the C-F bonds of the trifluoromethyl group, could not be located for this compound.

Electronic Absorption Spectroscopy (UV-Vis)

Experimental UV-Vis spectroscopic data, detailing the electronic absorption maxima (λ_max) and corresponding molar absorptivity coefficients (ε) that characterize the π-π* transitions within the aromatic systems of this compound, is not available in the reviewed sources.

Mass Spectrometry for Molecular Confirmation

While experimental mass spectra were not located, predicted mass spectrometry data provides theoretical mass-to-charge ratios (m/z) for the confirmation of the molecular weight and formula (C₁₄H₉F₃O₃) of this compound. This data is crucial for verifying the compound's identity.

The predicted data for various adducts helps in identifying the molecular ion peak under different ionization conditions, such as electrospray ionization (ESI). For instance, in positive ion mode, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecules are commonly observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is typically detected.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct TypePredicted m/z
[M+H]⁺283.05766
[M+Na]⁺305.03960
[M-H]⁻281.04310
[M+NH₄]⁺300.08420
[M+K]⁺321.01354
[M]⁺282.04983

This data is computationally predicted and awaits experimental verification.

Computational Chemistry and Theoretical Modeling of 3 3 Trifluoromethyl Phenoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. These calculations allow for the detailed investigation of molecular properties, providing a theoretical framework to understand the behavior of complex organic molecules like 3-[3-(trifluoromethyl)phenoxy]benzoic acid.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules and has been widely applied to study various benzoic acid derivatives. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used method for these types of studies, often paired with basis sets like 6-311++G(d,p) to ensure a high level of accuracy.

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For derivatives of benzoic acid, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Structurally Similar Benzoic Acid Derivative This table presents analogous data from a study on a related compound due to the absence of specific data for this compound.

ParameterBond Length (Å)Bond Angle (°)
C-O (ether)1.37-
C-O (acid)1.36-
C=O (acid)1.21-
C-C (ring)1.39 - 1.41-
C-H (ring)1.08-
C-C-C (ring)-118 - 121
C-O-C (ether)-118
O-C=O (acid)-123

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the assignment of experimental spectral bands but also confirm that the optimized structure corresponds to a true energy minimum. Theoretical spectra for benzoic acid derivatives have been shown to be in good agreement with experimental data. researchgate.net

For this compound, characteristic vibrational modes would include the O-H stretching of the carboxylic acid group, the C=O stretching, C-O stretching of the ether linkage, and vibrations associated with the trifluoromethyl group and the phenyl rings. The calculated frequencies for similar molecules, such as 2,6-bis(trifluoromethyl)benzoic acid, have been correlated with experimental FT-IR and UV-Vis spectra, demonstrating the utility of DFT in spectroscopic analysis. dntb.gov.ua

Table 2: Predicted Vibrational Frequencies for a Structurally Similar Benzoic Acid Derivative This table presents analogous data from a study on a related compound due to the absence of specific data for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)~3500
C-H stretch (Aromatic)3050 - 3150
C=O stretch (Carboxylic Acid)~1700
C-C stretch (Aromatic Ring)1400 - 1600
C-F stretch (Trifluoromethyl)1100 - 1300
C-O stretch (Ether)~1250

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov

In studies of benzoic acid derivatives, the HOMO is often localized on the electron-rich regions of the molecule, such as the phenyl rings, while the LUMO is typically distributed over the electron-withdrawing groups. For this compound, the HOMO is expected to be located on the phenoxy benzoic acid moiety, and the LUMO may be concentrated around the trifluoromethyl-substituted ring and the carboxylic acid group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO energy gap was calculated to be 5.54 eV, indicating low chemical reactivity. mdpi.com

Table 3: Frontier Molecular Orbital Energies for a Structurally Similar Benzoic Acid Derivative This table presents analogous data from a study on a related compound due to the absence of specific data for this compound.

ParameterEnergy (eV)
HOMO Energy-7.38
LUMO Energy-1.84
HOMO-LUMO Gap (ΔE)5.54

For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of the adjacent carbon atoms. The stabilization energies associated with these interactions provide insight into the electronic delocalization across the ether linkage and within the phenyl rings. In a study on a different organic molecule, NBO analysis was used to understand intermolecular and intramolecular binding interactions. dergipark.org.tr

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Structurally Similar Molecule This table presents analogous data from a study on a related compound due to the absence of specific data for this compound.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)π(C-C)High
π(C-C)π(C-C)Moderate
σ(C-H)σ*(C-C)Low

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and ether groups, as well as the fluorine atoms of the trifluoromethyl group, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), indicating its susceptibility to nucleophilic attack. MEP calculations on various benzoic acid derivatives have successfully identified such reactive sites. researchgate.net

Ab Initio and Semi-Empirical Computational Methods

The electronic structure and properties of this compound can be investigated using a hierarchy of computational methods, broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without experimental parameters. acs.org Hartree-Fock (HF) theory is a foundational ab initio method, but it does not adequately account for electron correlation. More accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to include electron correlation, providing more reliable results at a higher computational cost.

Density Functional Theory (DFT) has become the workhorse for molecules of this size due to its favorable balance of accuracy and computational expense. dntb.gov.ua DFT methods, such as those using the B3LYP hybrid functional, model the electron density to calculate the molecule's energy and properties. dntb.gov.ua These calculations are instrumental in determining optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps. dntb.gov.ua For instance, DFT calculations on related substituted benzoic acids have been used to correlate theoretical vibrational spectra with experimental data and to analyze molecular stability and charge delocalization through Natural Bond Orbital (NBO) analysis. dntb.gov.ua

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating experimental data and approximations. wikipedia.orgscispace.com Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. scispace.comuni-muenchen.de They are significantly faster than ab initio methods, making them suitable for very large molecules or for preliminary explorations of the potential energy surface. nih.gov While less accurate, they can provide useful qualitative insights into molecular geometry and electronic properties. uni-muenchen.de However, their reliability can be inconsistent if the molecule under study differs significantly from the compounds used for their parameterization. wikipedia.org

Table 1. Comparison of Theoretical Methods for Molecular Property Calculation. (Note: Data is representative for aromatic carboxylic acids).
MethodTypeKey FeaturesTypical ApplicationRelative Cost
DFT (e.g., B3LYP/6-311++G(d,p))Ab InitioIncludes electron correlation via functionals; good accuracy for geometry and energy. dntb.gov.uaGeometry optimization, vibrational spectra, reaction energies. dntb.gov.uaModerate-High
MP2Ab InitioIncludes electron correlation via perturbation theory; higher accuracy than DFT for some properties.High-accuracy energy calculations, intermolecular interactions.High
AM1Semi-EmpiricalNDDO-based; parameterized to reproduce experimental heats of formation. wikipedia.orgRapid geometry screening, large molecule calculations.Very Low
PM3Semi-EmpiricalSimilar to AM1 but with re-parameterization; often better for hydrogen bonds. wikipedia.orgQualitative conformational analysis, initial screening.Very Low

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to the rotation around the ether linkage (C-O-C) and the carboxylic acid group (Ar-COOH). Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers that separate them.

Potential Energy Surface (PES) mapping is a computational technique used to explore these conformational possibilities. libretexts.org A PES scan involves systematically changing specific dihedral angles (torsion angles) while optimizing the rest of the molecular geometry at each step. visualizeorgchem.com For this compound, two key dihedral angles would be scanned:

τ1 (C-C-O-C): Defines the orientation of the phenoxy ring relative to the benzoic acid ring.

τ2 (O-C-C=O): Defines the orientation of the hydroxyl group of the carboxylic acid.

By calculating the relative energy at each point, a 2D or 3D map of the energy landscape is generated. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. libretexts.org Studies on similar molecules, like 3-(azidomethyl)benzoic acid, have shown that even subtle changes in substituent orientation can lead to different stable crystal structures (conformational polymorphism), with energy barriers between conformers that can be quantified computationally. nih.gov For aromatic ethers, the PES can reveal the most stable perpendicular or planar arrangements of the aryl rings. researchgate.net

Table 2. Hypothetical Rotational Energy Barriers for this compound based on PES Scans of Analogous Compounds.
Rotation CoordinateDescriptionEstimated Energy Barrier (kcal/mol)Notes
τ1 (C-C-O-C)Rotation around the ether linkage.2 - 5The barrier is influenced by steric hindrance between the aromatic rings. The lowest energy conformer likely adopts a non-planar arrangement.
τ2 (O-C-C=O)Rotation of the carboxylic acid's hydroxyl group.8 - 12This rotation disrupts the planar, conjugated system of the carboxylic acid group with the benzene (B151609) ring, leading to a higher energy barrier.

Modeling of Intermolecular Interactions and Self-Assembly

The carboxylic acid and trifluoromethyl groups in this compound are key drivers of its intermolecular interactions. Computational modeling can simulate how these interactions lead to the formation of larger, ordered structures (self-assembly).

The primary interaction for aromatic carboxylic acids is the formation of strong hydrogen bonds between the carboxyl groups of two molecules, typically resulting in a cyclic dimer structure. researchgate.net Beyond this primary interaction, the assembly is governed by weaker forces, including:

π-π Stacking: Attractive interactions between the aromatic rings.

Van der Waals Forces: General attractive and repulsive forces between molecules.

Dipole-Dipole Interactions: Influenced by the polar C-F and C=O bonds.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques to model these processes. acs.org In these simulations, a large number of molecules are placed in a simulation box, and their movements and interactions are calculated over time based on a force field. This allows for the prediction of how molecules will arrange themselves into stable, low-energy supramolecular structures. For example, simulations of benzenedicarboxylic acids show they form ordered, hydrogen-bonded chains. acs.org The specific arrangement is dictated by the geometry of the molecule and the interplay of hydrogen bonding and van der Waals packing. acs.org Quantum chemical methods can also be used to calculate the precise energy of these non-covalent interactions in small clusters (e.g., dimers, trimers) to understand the fundamental forces driving the assembly. rsc.org

Table 3. Representative Intermolecular Interaction Energies in Aromatic Carboxylic Acid Assemblies (Calculated for model systems).
Interaction TypeDescriptionTypical Energy Range (kcal/mol)
Carboxylic Acid Dimer (Hydrogen Bonding)Interaction between two -COOH groups.-12 to -18
π-π StackingInteraction between two parallel aromatic rings.-2 to -5
C-H···O InteractionWeak hydrogen bond between a C-H bond and an oxygen atom.-0.5 to -2.0
C-F···H InteractionWeak interaction involving the trifluoromethyl group.-0.3 to -1.5

Computational Mechanistic Studies of Reactions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

DFT calculations are commonly employed for these studies. For a given reaction, the geometries of the reactants, products, and any proposed intermediates are optimized. Transition state (TS) search algorithms are then used to locate the highest energy point along the lowest energy reaction path connecting reactants and products. A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. visualizeorgchem.com

For example, a mechanistic study of the trifluoromethylation of benzoic acids suggests the in situ formation of a mixed anhydride (B1165640) intermediate, followed by the nucleophilic addition of a trifluoromethylating agent. organic-chemistry.org Computational studies on other benzoic acid derivatives have explored mechanisms for decomposition, such as the extrusion of benzoic acid from nitroalkyl benzoates, finding a polar, one-step mechanism. nih.gov Similarly, the reaction of benzoic acid with atmospheric radicals has been studied computationally, revealing that addition reactions by the OH radical have lower potential barriers than abstraction reactions. rsc.org For this compound, computational studies could investigate reactions such as electrophilic aromatic substitution on either ring, esterification of the carboxylic acid, or nucleophilic attack on the carbon of the trifluoromethyl group.

Table 4. Example of Calculated Activation Energies for a Hypothetical Reaction: Electrophilic Nitration of a Substituted Benzene Ring (Illustrative Data).
Reaction StepDescriptionCalculated Activation Energy (ΔG, kcal/mol)
Formation of σ-complex (Wheland intermediate)Attack of the nitronium ion (NO2+) on the aromatic ring.15 - 20
DeprotonationLoss of a proton from the σ-complex to restore aromaticity.< 2

Advanced Applications and Broader Research Horizons

Utility as a Key Synthetic Intermediate

The reactivity of the carboxylic acid group, combined with the stability imparted by the trifluoromethyl-substituted phenoxy moiety, renders 3-[3-(trifluoromethyl)phenoxy]benzoic acid a versatile intermediate in organic synthesis. It serves as a foundational scaffold for constructing more complex molecules with applications in agrochemicals and pharmaceuticals.

The primary role of this compound in synthesis is as a precursor for molecules where the trifluoromethylphenoxy fragment is a critical pharmacophore or toxophore. For instance, it is a key building block in the synthesis of certain herbicides. The preparation of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, an intermediate for the herbicide Acifluorfen, can be achieved through reactions involving related precursors. google.comsoton.ac.uk The synthesis involves processes such as etherification, where the phenoxy linkage is formed, followed by other modifications. google.com

The general synthetic utility of phenoxybenzoic acids is well-documented, with their derivatives being explored for a range of biological activities. researchgate.netresearchgate.net The trifluoromethyl group is a particularly valued substituent in drug design because it can enhance metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API). innospk.com Therefore, this compound is a valuable starting material for creating novel therapeutic agents. The synthesis of various ester and amide derivatives demonstrates the compound's versatility in creating diverse chemical libraries for biological screening. researchgate.net

Potential Synthetic Target Field of Application Role of the Intermediate
Substituted Acifluorfen AnalogsAgrochemicals (Herbicides)Provides the core chemical backbone. soton.ac.ukresearchgate.net
Novel Pharmaceutical CompoundsMedicinal ChemistryIntroduces a metabolically stable, lipophilic moiety. innospk.com
Pyrazole DerivativesAgrochemicals/PharmaceuticalsUsed as a building block for complex heterocyclic systems. mdpi.com

Exploration in Advanced Materials Science

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing material properties. The trifluoromethyl group (-CF3) is particularly effective in this regard, improving thermal stability, chemical resistance, and solubility while lowering the dielectric constant and moisture absorption. kaist.ac.kr Consequently, this compound is an attractive monomer or modifying agent for creating high-performance polymers.

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal and mechanical properties. titech.ac.jpmsstate.edu However, their application can be limited by poor solubility, which complicates processing. vt.edu The introduction of bulky, fluorine-containing groups like the 3-(trifluoromethyl)phenoxy moiety can disrupt polymer chain packing, thereby increasing solubility in organic solvents without significantly compromising thermal stability. kaist.ac.kr

Polymers synthesized from fluorinated diamines or dicarboxylic acids have demonstrated high glass transition temperatures (Tg) often exceeding 300 °C and thermal stability up to 400 °C. kaist.ac.kr The ether linkage in the this compound backbone can also impart greater flexibility to the polymer chain, further improving processability. titech.ac.jp These characteristics make polymers derived from this acid potential candidates for applications in aerospace, electronics, and automotive industries where resistance to extreme conditions is paramount. titech.ac.jpmsstate.edu

The properties conferred by the trifluoromethyl group also make this compound a candidate for developing functional coatings and composites. Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties, which are desirable for creating water- and oil-repellent surfaces.

Environmental Chemistry Research on Fluorinated Compounds

The widespread use of fluorinated compounds has led to increased focus on their environmental fate and persistence. The carbon-fluorine bond is the strongest single bond in organic chemistry, making many polyfluorinated compounds resistant to natural degradation processes. mdpi.comucd.ie Research into the environmental behavior of molecules like this compound is crucial for understanding their persistence, potential for bioaccumulation, and ultimate environmental impact.

Studies on the biodegradation of the non-fluorinated analog, 3-phenoxybenzoic acid (3-PBA), provide a valuable model for predicting the environmental fate of its trifluoromethyl counterpart. nih.govresearchgate.net 3-PBA is a common and persistent metabolite of pyrethroid insecticides. mdpi.com Microorganisms, including bacteria and fungi, have been identified that can degrade 3-PBA, typically by cleaving the diphenyl ether bond. nih.govresearchgate.net This initial cleavage yields intermediates such as phenol (B47542) and 3-hydroxybenzoic acid, which can then enter central metabolic pathways and be mineralized. nih.gov

For this compound, the degradation pathway is expected to be more complex and significantly slower due to the presence of the trifluoromethyl group. This group is highly resistant to both biotic and abiotic degradation. numberanalytics.commdpi.com While microbial cleavage of the ether bond may still occur, the resulting trifluoromethyl-substituted aromatic intermediates would likely exhibit high recalcitrance. Understanding these pathways is essential for developing bioremediation strategies for sites contaminated with such persistent organic pollutants.

Compound Degradation Status Known Metabolites (from analog studies)
3-Phenoxybenzoic acid (3-PBA)BiodegradablePhenol, Protocatechuate, 3,4-dihydroxy phenol. nih.gov
This compoundExpected to be highly persistentPutative metabolites include 3-(trifluoromethyl)phenol (B45071) and 3-hydroxybenzoic acid.

Role as Reference Standards in Analytical Chemistry

The purity and precise characterization of chemical compounds are fundamental to quality control and research. High-purity organic molecules often serve as reference standards for the calibration of analytical instrumentation and the validation of analytical methods. This compound possesses properties that make it a suitable candidate for such applications.

Its crystalline nature, stability, and distinct signals in spectroscopic analyses (e.g., NMR, MS) are key attributes of a reliable reference standard. For example, in quantitative Nuclear Magnetic Resonance (qNMR), an internal standard is used to determine the concentration of an analyte without the need for a specific calibration curve. Compounds like 3,5-bis(trifluoromethyl)benzoic acid are already used for this purpose due to their stability and the presence of NMR-active nuclei (¹H and ¹⁹F) that produce sharp signals in regions of the spectrum that are often free from interference. bipm.org

Similarly, this compound could serve as a certified reference material for chromatographic methods like HPLC and GC, especially in environmental monitoring for fluorinated pollutants or in quality control for agrochemical synthesis. medchemexpress.com Its use ensures the accuracy, reliability, and traceability of analytical measurements. bipm.org

Emerging Applications in Specialized Chemical Fields

The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive building block for creating sophisticated molecules with tailored functionalities. Its derivatives have been investigated for their utility in catalysis and photodynamic therapy, leveraging the distinct characteristics of the parent compound.

Catalysis and Ligand Design (e.g., Porphyrin-based catalysts)

While direct catalytic applications of this compound are not extensively documented, its derivative, 3-[3-(trifluoromethyl)phenoxy]benzaldehyde (B1297861), has been instrumental in the synthesis of a novel porphyrin, 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP). researchgate.net Porphyrins are a class of macrocyclic compounds that are pivotal in various catalytic processes, and the introduction of the trifluoromethylphenoxy group at the meso position of the porphyrin ring is intended to impart unique electronic properties. researchgate.net

The synthesis of TTFMPP involves the reaction of pyrrole (B145914) with 3-[3-(trifluoromethyl)phenoxy]benzaldehyde in a solvent mixture of propionic and octanoic acids. researchgate.net The resulting porphyrin exhibits distinct electronic and electrochemical characteristics that are crucial for its potential catalytic activity. The electron-withdrawing nature of the trifluoromethyl substituent is expected to alter the electronic structure of the porphyrin, influencing its performance in catalytic applications such as oxidation reactions. researchgate.net

Cyclic voltammetry studies of TTFMPP have been conducted to determine its oxidation and reduction potentials, which are key indicators of its electron transfer capabilities and, consequently, its potential as a catalyst. researchgate.netnih.gov The study revealed two quasi-reversible one-electron reductions and one quasi-reversible oxidation, providing insight into the electrochemical behavior of this chromophore. researchgate.netnih.gov These electrochemical properties are significant for the design of catalysts for various chemical transformations. mdpi.com

Electrochemical Properties of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP)

PropertyValueReference ElectrodeSupporting ElectrolyteSolvent
First Reduction Potential-1.00 VAg/AgClTetrabutylammonium tetrafluoroborate (B81430)Methylene chloride
Second Reduction Potential-1.32 VAg/AgClTetrabutylammonium tetrafluoroborateMethylene chloride
Oxidation Potential1.20 VAg/AgClTetrabutylammonium tetrafluoroborateMethylene chloride

This table presents the electrochemical data for TTFMPP as determined by cyclic voltammetry. researchgate.netnih.gov

Photodynamic Applications

Porphyrins are well-known for their photophysical properties and are often employed as photosensitizers in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer and a specific wavelength of light to generate reactive oxygen species that kill cancer cells and other diseased cells. mdpi.comnih.gov The photophysical properties of the synthesized TTFMPP from a derivative of this compound suggest its potential utility in this field. researchgate.net

The electronic absorption spectrum of TTFMPP is characteristic of porphyrins, with an intense Soret band and several Q-bands in the visible region of the spectrum. researchgate.netmdpi.com These absorption properties are critical for a photosensitizer, as it must absorb light at wavelengths that can penetrate biological tissues. Upon excitation, the photosensitizer can transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species that are cytotoxic.

The fluorescence properties of TTFMPP have also been characterized. researchgate.netnih.gov Excitation of the porphyrin at its Soret band results in emission in the red region of the spectrum, which is favorable for applications in biological systems due to deeper tissue penetration of red light. researchgate.netnih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has been determined for TTFMPP, providing further insight into its photophysical behavior. researchgate.netnih.gov

Photophysical Properties of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP)

PropertyWavelength (nm) / Value
Soret Band (λmax)419
Q-Bands (λmax)515, 550, 590, 648
Emission (λem)650
Quantum Yield0.08

This table summarizes the key photophysical data for TTFMPP. researchgate.netnih.govmdpi.com

The combination of strong absorption in the visible region, fluorescence emission in the red, and the ability to be electrochemically active makes TTFMPP, a derivative of this compound, a compound of interest for further investigation in photodynamic applications. researchgate.net

Future Research Directions and Unexplored Avenues

Discovery of Novel and Sustainable Synthetic Pathways

The synthesis of diaryl ethers like 3-[3-(trifluoromethyl)phenoxy]benzoic acid has traditionally relied on methods such as the Ullmann condensation and, more recently, the Buchwald-Hartwig amination. rsc.orgwikipedia.orgwikipedia.org The classic Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov While modern modifications have improved yields and conditions, there is a significant need for more sustainable and efficient synthetic routes. nih.govorganic-chemistry.orgmdpi.com

Future research should focus on developing novel catalytic systems that operate under milder conditions, utilize more environmentally benign solvents, and employ earth-abundant metal catalysts. jsynthchem.com Palladium-catalyzed methods like the Buchwald-Hartwig coupling represent a significant advancement, allowing for a broader substrate scope and milder reaction conditions compared to traditional copper-catalyzed reactions. wikipedia.orgorganic-chemistry.org However, the cost and toxicity of palladium necessitate the exploration of alternative catalysts.

Key areas for future investigation include:

Green Chemistry Approaches: Developing syntheses that utilize water as a solvent, employ microwave assistance to reduce reaction times, or use catalyst-free methods for specific substrates. organic-chemistry.org

Novel Catalysts: Investigating new ligand designs for copper and palladium catalysts to enhance their activity and stability, allowing for lower catalyst loading and higher turnover numbers. rsc.org This includes exploring the potential of nanocatalysts, which offer high surface area and reactivity. jsynthchem.com

One-Pot Reactions: Designing multi-component reactions that allow for the construction of the molecule in a single step, improving atom economy and reducing waste. scitechdaily.com

Synthetic Method Typical Catalyst Common Conditions Potential for Improvement
Ullmann CondensationCopper (Cu) or Copper Salts (e.g., CuI)High temperatures (>200°C), Polar solvents (e.g., DMF, Nitrobenzene) wikipedia.orgnih.govLower temperatures, ligand-assisted catalysis, use of nanocatalysts. jsynthchem.comorganic-chemistry.org
Buchwald-Hartwig CouplingPalladium (Pd) complexes with phosphine (B1218219) ligandsMilder temperatures, various bases (e.g., Cs2CO3, t-BuONa) wikipedia.orgorganic-chemistry.orgnih.govDevelopment of air-stable catalysts, ammonia (B1221849) equivalents, and more efficient ligand systems. organic-chemistry.org
Chan-Lam CouplingCopper (II) AcetateRoom temperature, presence of a tertiary amine. rsc.orgExpansion of substrate scope, racemization-free arylation. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr)Catalyst-freeOften requires electron-deficient aryl halides, microwave irradiation. organic-chemistry.orgBroadening applicability to less activated substrates.

Development of Advanced Characterization Techniques for Complex Environments

A thorough understanding of the behavior of this compound in complex environments, such as biological systems or advanced materials, requires the development of sophisticated characterization techniques. While standard methods like NMR and mass spectrometry are essential for structural elucidation, they may be insufficient for in-situ analysis. nih.govbipm.org

Future research should aim to develop and apply techniques that can probe the molecule's interactions, conformation, and local environment with high sensitivity and spatial resolution. This could involve:

Advanced Spectroscopic Methods: Utilizing techniques like time-resolved fluorescence spectroscopy or surface-enhanced Raman scattering (SERS) to study dynamic processes and interactions at interfaces.

In-Situ Imaging: Employing high-resolution microscopy techniques, such as atomic force microscopy (AFM) or scanning tunneling microscopy (STM), to visualize self-assembled structures on surfaces. mpg.de

Hyphenated Techniques: Combining separation methods like liquid chromatography with advanced mass spectrometry (LC-MS/MS) to detect and quantify the compound and its potential metabolites in complex biological matrices.

Expansion of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) has been successfully used to study the geometry, electronic structure, and spectroscopic properties of similar benzoic acid derivatives. dntb.gov.uanih.govbohrium.commdpi.comresearchgate.net

Future work should focus on expanding these computational models to build robust structure-reactivity relationships for this compound and its analogues. This involves:

Accurate Prediction of Properties: Improving the accuracy of DFT calculations for predicting properties like pKa, redox potentials, and reaction barriers. nih.gov

Reaction Mechanism Elucidation: Using computational models to investigate the detailed mechanisms of synthetic reactions, which can aid in the design of more efficient catalysts and reaction conditions.

Modeling Environmental Interactions: Simulating the interaction of the molecule with its environment, such as solvents or biological macromolecules, using methods like Quantum Mechanics/Molecular Mechanics (QM/MM) to understand its behavior in complex systems.

Computational Method Application Area Future Research Goal
Density Functional Theory (DFT)Geometry optimization, electronic structure, vibrational frequencies. dntb.gov.uamdpi.comImproved accuracy for reaction energetics and spectroscopic predictions.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra. dntb.gov.uaMore accurate modeling of excited states and photophysical properties.
Molecular Dynamics (MD)Simulation of molecular motion and intermolecular interactions. nih.govnih.govLarge-scale simulations of self-assembly and interactions with biological membranes.
QM/MMModeling reactions and interactions in large systems (e.g., enzymes).Application to predict metabolic pathways and binding affinities to biological targets.

Investigation of Supramolecular Architectures and Self-Assembly Processes

The presence of a carboxylic acid group makes this compound a prime candidate for forming ordered supramolecular structures through hydrogen bonding. mpg.deepfl.ch The interplay of hydrogen bonds, π–π stacking between the aromatic rings, and potential halogen bonding involving the trifluoromethyl group could lead to the formation of complex and functional architectures. rsc.org

Unexplored avenues in this area include:

Crystal Engineering: Systematically studying the crystallization conditions to control the formation of different polymorphs with unique properties.

Self-Assembly in Solution and on Surfaces: Investigating the spontaneous formation of higher-order structures like nanofibers, gels, or liquid crystals in various solvents. researchgate.netnih.gov The self-assembly on solid surfaces could be used to create functional molecular monolayers. mpg.deepfl.ch

Host-Guest Chemistry: Exploring the potential of self-assembled networks of this molecule to act as hosts for trapping smaller guest molecules within defined cavities, which could have applications in sensing or separation. mpg.de

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. nih.govnih.govijettjournal.org These tools can analyze vast datasets to identify patterns that are not apparent to human researchers.

For this compound, AI and ML could be integrated in several ways:

Predictive Modeling: Training ML models on existing data to predict the biological activity, toxicity, or material properties of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. arxiv.orgresearchgate.netplos.org

Reaction Optimization and Prediction: Using ML algorithms to predict the outcomes of different synthetic reactions and to optimize reaction conditions for higher yields and selectivity. scitechdaily.com

High-Throughput Virtual Screening: Employing deep learning models to screen massive virtual libraries of compounds for molecules with similar structural features or predicted properties, significantly expanding the chemical space for discovery. biorxiv.orgnih.gov This can accelerate the identification of new leads for drug discovery or materials science. nih.gov

Q & A

Q. How can continuous flow microreactors optimize the synthesis of 3-[3-(trifluoromethyl)phenoxy]benzoic Acid?

Methodological Answer: Continuous flow microreactors enhance reaction efficiency by improving heat/mass transfer and reducing hazardous intermediate accumulation. For nitration or coupling steps, parameters include:

  • Temperature: 45–65°C (prevents decomposition of thermally sensitive intermediates).
  • Residence Time: 1–5 minutes (ensures complete conversion while minimizing side reactions).
  • Reagent Stoichiometry: Adjust molar ratios (e.g., 1:1.2 for nitrating agents to substrate) to maximize yield . Example workflow: Use segmented flow with droplet-based microreactors to monitor real-time kinetics via inline spectroscopy.
ParameterOptimal RangeImpact on Yield
Temperature45–65°C↑ Yield, ↓ Byproducts
Residence Time1–5 min↑ Selectivity
Nitrating Agent1.2–1.5 equiv.↑ Conversion

Q. What HPLC parameters are suitable for quantifying this compound?

Methodological Answer: Adapt methods from structurally similar trifluoromethyl-substituted benzoic acids:

  • Column: Hypersil ODS C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/0.2% phosphoric acid (70:30 v/v).
  • Detection: UV at 214 nm (maximizes sensitivity for aromatic/acidic groups).
  • Calibration: Linear range 1.0–20.0 mg/L (R² = 0.9994), recovery 98–103%, RSD <1.2% . Validate with spike-recovery tests in biological matrices (e.g., plasma or tissue homogenates).

Q. How to determine the physicochemical properties (e.g., melting point, pKa) of this compound?

Methodological Answer:

  • Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare to NIST-reported analogs (e.g., 3-(trifluoromethyl)benzoic acid, mp 140–144°C) .
  • pKa: Perform potentiometric titration in water/ethanol (1:1) at 25°C. The electron-withdrawing trifluoromethyl group lowers pKa (~2.5–3.0) compared to unsubstituted benzoic acid (pKa 4.2) .
  • Solubility: Use shake-flask method in PBS (pH 7.4) and logP calculation via HPLC retention times.

Advanced Research Questions

Q. How to analyze reaction intermediates and byproducts during the synthesis of this compound?

Methodological Answer:

  • LC-MS/MS: Use electrospray ionization (ESI) in negative mode to detect chlorinated or hydroxylated byproducts. Monitor m/z 315.1 [M-H]⁻ for the parent compound.
  • GC-MS: Derivatize with BSTFA to volatilize polar intermediates. Identify trifluoromethylphenol derivatives (e.g., m/z 177 for 3-(trifluoromethyl)phenol) .
  • NMR (¹⁹F): Track fluorine-containing intermediates (e.g., δ -60 to -65 ppm for CF₃ groups) .

Q. What strategies mitigate batch-to-batch variability in scaling up this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor coupling reactions in real time.
  • Design of Experiments (DoE): Optimize factors (e.g., catalyst loading, solvent polarity) using response surface methodology. For example, reduce Pd catalyst from 5 mol% to 2 mol% without compromising yield .
  • Purification: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches (>99.5%) .

Q. How to assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4, 37°C) for 14 days. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC.
  • Degradation Kinetics: Calculate half-life (t₁/₂) using first-order kinetics. The trifluoromethyl group enhances stability; expect <5% degradation over 14 days .
  • Identification of Degradants: Use high-resolution Q-TOF MS to detect hydrolyzed products (e.g., 3-hydroxybenzoic acid derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(trifluoromethyl)phenoxy]benzoic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[3-(trifluoromethyl)phenoxy]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.